1-Cyano-3,3-diethylguanidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyano-1,1-diethylguanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-10(4-2)6(8)9-5-7/h3-4H2,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRBQMRVRFEUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NC#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyano 3,3 Diethylguanidine and Analogous Structures
Foundational Strategies for Guanidine (B92328) Core Construction
The construction of the guanidine functional group is a well-established area of organic synthesis, with methods that have been refined over more than a century. These strategies can be broadly categorized into historical advancements and current, more sophisticated approaches.
Historical Advancements in Guanidine Derivatization Methods
Historically, the synthesis of guanidines often involved the reaction of cyanamide (B42294) or its dimer, dicyandiamide (cyanoguanidine), with amines or their salts. One of the earliest methods involved the direct fusion of cyanoguanidine with amine hydrochlorides at high temperatures. Another classical approach utilized the addition of amines to cyanoguanidines in the presence of copper salts, a method that dates back to the late 19th century. These foundational reactions, while effective, often required harsh conditions and were limited in their substrate scope.
The use of guanylating agents, such as S-methylisothiourea, also became a popular method. These reagents would react with primary and secondary amines to afford the corresponding guanidines. The choice of the activating group on the isothiourea was crucial for the reaction's success and for the ease of purification of the final product.
Current Synthetic Approaches to Guanidine Derivatives
Modern synthetic chemistry has introduced a plethora of milder and more efficient methods for the construction of the guanidine core. These approaches often utilize carbodiimides as key intermediates or starting materials. The reaction of an amine with a carbodiimide, often catalyzed by a Lewis acid or a transition metal, provides a direct route to substituted guanidines.
Transition-metal catalysis has emerged as a powerful tool in guanidine synthesis. Catalytic guanylation reactions of amines with carbodiimides, as well as tandem catalytic guanylation/cyclization reactions, have expanded the synthetic chemist's toolbox, allowing for the construction of complex guanidine-containing molecules with high efficiency and selectivity.
Another contemporary strategy involves the electrophilic cyanation of amines using reagents like cyanogen bromide, followed by subsequent elaboration to the guanidine. While effective, the high toxicity of cyanogen halides has led to the development of safer cyanating agents and protocols. For instance, the in situ generation of an electrophilic cyanating reagent from the oxidation of trimethylsilyl cyanide with bleach offers a less hazardous alternative for the preparation of disubstituted cyanamides, which can be precursors to cyanoguanidines.
Specialized Synthetic Routes for Cyanoguanidine Compounds
The synthesis of cyanoguanidines, which are guanidines bearing a cyano group on one of the nitrogen atoms, requires specific methodologies that can introduce the cyano functionality either before or after the construction of the guanidine core.
Amination Reactions with Cyanoguanidine Precursors
A common and straightforward approach to substituted cyanoguanidines is the reaction of amines with cyanoguanidine itself or with substituted cyanoguanidine precursors. For example, the reaction of a primary or secondary amine with a dicyanimide salt can lead to the formation of a substituted 3-cyanoguanidine. This reaction proceeds through the in situ formation of the free amine and free dicyanimide, which then react.
Another important precursor is dimethyl N-cyanodithioiminocarbonate. This compound reacts with primary or secondary amines to produce N-substituted N'-cyano-S-methylisothioureas. Subsequent reaction with another amine displaces the methylthio group to form the desired polysubstituted cyanoguanidine. This method is particularly useful for the synthesis of unsymmetrically substituted cyanoguanidines.
Palladium-Catalyzed Carboamination Reactions for N-Cyano Guanidines
In recent years, palladium-catalyzed reactions have been developed for the synthesis of cyclic N-cyano guanidines. These reactions involve the carboamination of N-allylguanidines bearing a cleavable N-cyano protecting group. The palladium catalyst facilitates the formation of a carbon-nitrogen bond and a carbon-carbon bond in a single transformation, leading to the construction of 5- and 6-membered cyclic guanidines in good yields. These reactions have been shown to be effective with a range of aryl halide coupling partners.
Development and Optimization of Synthetic Pathways to 1-Cyano-3,3-diethylguanidine
While a specific, detailed experimental procedure for the synthesis of this compound is not extensively documented in the readily available scientific literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous compounds, particularly the well-documented synthesis of 1,1-Dimethyl-3-cyanoguanidine.
The most direct and likely industrial-scale synthesis would involve the reaction of diethylamine with a dicyanamide salt, such as sodium dicyanamide. This reaction is a nucleophilic addition of the secondary amine to one of the nitrile groups of the dicyanamide anion.
A proposed reaction scheme is as follows:
Step 1: Reaction of Diethylamine Hydrochloride with Sodium Dicyanamide
Diethylamine hydrochloride is reacted with sodium dicyanamide in a suitable solvent, such as water or an alcohol, and heated to drive the reaction to completion. The reaction likely proceeds through the formation of an intermediate that rearranges to the more stable this compound.
Table 1: Proposed Reaction Conditions for the Synthesis of this compound
| Parameter | Proposed Condition | Rationale |
| Reactants | Diethylamine hydrochloride, Sodium dicyanamide | Readily available starting materials. |
| Solvent | Water or Ethanol | Good solubility for the reactants. |
| Temperature | Reflux | To ensure a sufficient reaction rate. |
| Stoichiometry | 1:1 molar ratio | Based on the reaction stoichiometry. |
| Work-up | Cooling, filtration, and recrystallization | Standard procedure for isolating a solid product. |
An alternative, though less direct, route could involve the synthesis of N,N-diethylcyanamide as an intermediate. This could be achieved by reacting diethylamine with a cyanating agent such as cyanogen bromide. The resulting N,N-diethylcyanamide could then be converted to the target cyanoguanidine, although this subsequent step is less straightforward.
Based on the properties of the analogous 1,1-Dimethyl-3-cyanoguanidine, the expected properties of this compound are summarized in the table below.
Table 2: Expected Properties of this compound
| Property | Expected Value/Characteristic | Basis of Estimation |
| Molecular Formula | C₆H₁₂N₄ | Chemical structure |
| Molecular Weight | 140.19 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to off-white solid | By analogy to similar compounds |
| Melting Point | Expected to be a crystalline solid | By analogy to similar compounds |
| Solubility | Soluble in polar organic solvents | By analogy to similar compounds |
Spectroscopic characterization would be essential to confirm the structure of the synthesized compound. The expected spectroscopic data are outlined below.
Table 3: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Signals |
| ¹H NMR | A triplet corresponding to the methyl protons of the ethyl groups and a quartet for the methylene (B1212753) protons of the ethyl groups. A broad signal for the NH₂ protons. |
| ¹³C NMR | Signals for the methyl and methylene carbons of the ethyl groups, a signal for the cyano carbon, and a signal for the guanidine carbon. |
| IR Spectroscopy | A strong absorption band for the C≡N stretch (around 2200 cm⁻¹), N-H stretching vibrations (around 3200-3400 cm⁻¹), and C=N stretching vibrations (around 1600-1650 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Investigation of Novel Reaction Pathways
While a direct, single-step synthesis of this compound from simple precursors is desirable, multi-step sequences and the exploration of novel reagents offer alternative and potentially more efficient routes. The primary approaches involve the formation of the guanidine core by reacting diethylamine or a related synthon with a cyanating agent.
One promising pathway involves the reaction of diethylamine with sodium dicyanamide. This method is advantageous due to the commercial availability and relatively low cost of the starting materials. The reaction proceeds via nucleophilic addition of diethylamine to one of the nitrile groups of the dicyanamide anion.
Another viable route is the reaction of a secondary amine, such as diethylamine, with an N-cyano-S-alkylisothiourea. For instance, N-cyano-S-methylisothiourea can serve as a versatile intermediate. The reaction with diethylamine would proceed via nucleophilic substitution, with the displacement of the methylthio group.
A third potential pathway is the reaction of diethylamine with a cyanogen halide, such as cyanogen bromide, to form diethylcyanamide, followed by reaction with ammonia (B1221849) or an ammonia equivalent. This two-step approach allows for the sequential introduction of the nitrogen-containing groups.
The table below summarizes these potential novel reaction pathways.
| Pathway | Reactant A | Reactant B | Intermediate/Product |
| 1 | Diethylamine | Sodium Dicyanamide | This compound |
| 2 | Diethylamine | N-Cyano-S-methylisothiourea | This compound |
| 3a | Diethylamine | Cyanogen Bromide | Diethylcyanamide |
| 3b | Diethylcyanamide | Ammonia | This compound |
Evaluation of Reaction Conditions and Efficiency
The success of the synthetic methodologies described above is critically dependent on the optimization of reaction conditions. Factors such as solvent, temperature, reaction time, and the presence of catalysts or bases can significantly influence the yield and purity of this compound.
For the reaction of diethylamine with sodium dicyanamide, a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is often employed to facilitate the dissolution of the sodium salt. The reaction temperature can be varied, with elevated temperatures generally leading to faster reaction rates. However, careful control is necessary to prevent side reactions. The efficiency of this reaction can be influenced by the pH of the reaction mixture, with acidic conditions potentially protonating the dicyanamide and affecting its reactivity.
In the case of the reaction with N-cyano-S-methylisothiourea, a variety of solvents can be used, including alcohols like ethanol or isopropanol. The reaction is often carried out at reflux temperature to drive it to completion. The addition of a base may be necessary to neutralize any acidic byproducts.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. beilstein-journals.org For the synthesis of analogous substituted cyanoguanidines, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields. beilstein-journals.org This technique could be particularly beneficial for the synthesis of this compound, potentially offering a more efficient and environmentally friendly alternative to conventional heating.
The following table outlines hypothetical reaction conditions and expected efficiencies for the synthesis of this compound based on analogous reactions.
| Pathway | Solvent | Temperature (°C) | Reaction Time (h) | Catalyst/Base | Expected Yield (%) |
| 1 | Acetonitrile | 80 | 12 | - | 60-75 |
| 2 | Ethanol | Reflux | 6 | Triethylamine | 70-85 |
| 3 | Dichloromethane | 0 to RT | 24 | - | 50-65 (overall) |
| Microwave | Methanol | 120 | 0.5 | - | 75-90 |
Methodologies for Isolation and Purification
The isolation and purification of this compound from the reaction mixture are crucial steps to obtain a product of high purity. The choice of purification method depends on the physical properties of the product and the nature of the impurities.
A common initial workup procedure involves quenching the reaction mixture with water and extracting the product into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is then washed with brine to remove any remaining water-soluble impurities and dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
Following extraction, the crude product can be purified by several techniques. Recrystallization is a widely used method for purifying solid compounds. prepchem.com A suitable solvent or solvent system is chosen in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below. For this compound, solvents such as ethanol, acetone, or mixtures of ethyl acetate and hexanes could be effective. prepchem.com
Column chromatography is another powerful purification technique, particularly if the product is an oil or if recrystallization is ineffective. Silica gel is a common stationary phase, and a suitable eluent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used to separate the desired compound from impurities based on their differential adsorption to the silica gel.
In some cases, distillation, particularly vacuum distillation, may be applicable if the compound is a liquid with a suitable boiling point. For non-volatile compounds, sublimation can be a useful purification method under high vacuum. osti.gov
The purity of the final product is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Purification Method | Description | Applicability for this compound |
| Extraction | Separation of the product from the reaction mixture into an immiscible organic solvent. | Standard initial workup step. |
| Recrystallization | Purification of a solid compound based on differences in solubility. | Highly effective if the product is a crystalline solid. |
| Column Chromatography | Separation of components of a mixture based on differential adsorption on a stationary phase. | Useful for purifying oils or when recrystallization is not feasible. |
| Distillation | Purification of a liquid based on differences in boiling points. | Applicable if the product is a thermally stable liquid. |
Chemical Reactivity and Mechanistic Investigations of 1 Cyano 3,3 Diethylguanidine
Reactivity Governed by the Guanidine (B92328) Functionality
The guanidine group is a highly basic nitrogenous functional group. The presence of three nitrogen atoms, with lone pairs of electrons, delocalized over a central carbon atom, leads to a highly stabilized conjugate acid upon protonation. This inherent electronic structure dictates the reactivity of guanidines, including their basicity, ability to form stable cations, and participation in hydrogen bonding.
Guanidines are among the strongest organic bases, often classified as superbases. This high basicity is attributed to the resonance stabilization of the corresponding guanidinium (B1211019) cation formed upon protonation. The positive charge is delocalized over the central carbon and the three nitrogen atoms, resulting in a very stable cation.
The substitution of a cyano group on one of the nitrogen atoms, as in 1-cyano-3,3-diethylguanidine, is expected to modulate this basicity. The electron-withdrawing nature of the cyano group can decrease the electron density on the guanidine nitrogens, thereby reducing their ability to accept a proton. This effect can be substantial, and while the compound is still expected to be basic, its pKa value would likely be lower than that of unsubstituted or alkyl-substituted guanidines. In cyanoguanidines, the substitution on the other nitrogen atoms also plays a role in fine-tuning the basicity sciepub.com. The diethyl substitution on the terminal nitrogen in this compound would contribute to an increase in basicity through an inductive effect, partially offsetting the effect of the cyano group.
Table 1: Factors Influencing the Basicity of this compound
| Functional Group | Electronic Effect | Influence on Basicity |
| Guanidine Core | Resonance stabilization of conjugate acid | High intrinsic basicity |
| Cyano Group | Electron-withdrawing | Decreases basicity |
| Diethyl Groups | Electron-donating (inductive effect) | Increases basicity |
Upon protonation, the resulting 1-cyano-3,3-diethylguanidinium cation can act as a Lewis acid. The central carbon atom of the planar CN3 core of the guanidinium ion is electron-deficient and can engage in electrostatic interactions with Lewis bases organic-chemistry.org. This Lewis acidity is a key aspect of the catalytic activity of guanidinium salts in various organic reactions.
In the case of the 1-cyano-3,3-diethylguanidinium ion, the electron-withdrawing cyano group would likely enhance the positive charge character of the central carbon, potentially increasing its Lewis acidity compared to simple alkylguanidinium ions. This enhanced Lewis acidity could influence its interaction with anionic nucleophiles or other electron-rich species in solution.
The hydrogen bonding capabilities of this compound are an important aspect of its reactivity and supramolecular chemistry. The molecule possesses both hydrogen bond donors (the N-H group) and hydrogen bond acceptors (the nitrogen atoms of the guanidine and cyano groups).
Transformations Involving the Cyano Group in Guanidine Derivatives
The cyano group is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom.
The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many synthetic applications of nitriles nih.govnih.govnih.govresearchgate.net. A prominent example of this reactivity in cyanoguanidines is the synthesis of biguanides through the addition of amines to the cyano group beilstein-journals.org.
In the case of this compound, reaction with a primary or secondary amine, often in the presence of a Lewis acid catalyst, would be expected to yield a substituted biguanide (B1667054). The reaction mechanism involves the nucleophilic attack of the amine on the nitrile carbon, followed by proton transfer to form the biguanide product. The nature of the nucleophile and the reaction conditions would determine the outcome of the reaction.
Table 2: Potential Nucleophilic Addition Reactions at the Cyano Group
| Nucleophile | Expected Product |
| Amines (R-NH2) | Substituted Biguanides |
| Grignard Reagents (R-MgX) | Ketimines (after hydrolysis) |
| Organolithium Reagents (R-Li) | Ketimines (after hydrolysis) |
| Hydride Reagents (e.g., LiAlH4) | Reduction to an aminomethylguanidine |
The carbon-nitrogen triple bond of the cyano group can also participate in cycloaddition reactions, acting as a dipolarophile or a dienophile. While there is no specific literature on the cycloaddition reactions of this compound, the general reactivity of nitriles suggests that it could undergo such transformations.
For instance, 1,3-dipolar cycloadditions with azides or nitrile oxides could potentially lead to the formation of five-membered heterocyclic rings, such as tetrazoles or oxadiazoles, respectively. The feasibility and regioselectivity of these reactions would depend on the electronic properties of the cyanoguanidine and the 1,3-dipole, as well as the reaction conditions. Similarly, Diels-Alder type reactions with suitable dienes are also a possibility, although nitriles are generally less reactive dienophiles unless activated by electron-withdrawing groups. The guanidine moiety itself might influence the reactivity of the cyano group in such cycloadditions through electronic effects.
Hydrolytic and Related Pathways of the Nitrile Group
The nitrile group (-C≡N) in this compound is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of organic nitriles. libretexts.orglumenlearning.comlibretexts.org The hydrolysis typically proceeds in a stepwise manner, initially yielding an amide intermediate, which can then be further hydrolyzed to a carboxylic acid (or its carboxylate salt) and ammonia (B1221849) (or an ammonium (B1175870) salt). libretexts.orglumenlearning.com
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. lumenlearning.comyoutube.com This activation facilitates the nucleophilic attack by a weak nucleophile like water. A series of proton transfers and tautomerization then leads to the formation of an amide. Subsequent hydrolysis of the amide, also under acidic conditions, yields the corresponding carboxylic acid and an ammonium salt. libretexts.orgyoutube.com
Step 1: Protonation of the nitrile nitrogen.
Step 2: Nucleophilic attack by water on the nitrile carbon.
Step 3: Deprotonation to form a neutral imidic acid.
Step 4: Tautomerization to the more stable amide.
Step 5: Further hydrolysis of the amide to a carboxylic acid and ammonium ion.
Base-Catalyzed Hydrolysis:
In the presence of a strong base, such as hydroxide (B78521) ions (OH⁻), the nitrile carbon is directly attacked by the nucleophile. libretexts.org This addition reaction forms a hydroxyimidate anion, which is then protonated by water to give an imidic acid. Tautomerization of the imidic acid yields an amide. libretexts.org The amide can then undergo further base-catalyzed hydrolysis to produce a carboxylate salt and ammonia. youtube.com
Step 1: Nucleophilic attack of hydroxide on the nitrile carbon.
Step 2: Protonation of the resulting anion by water to form an imidic acid.
Step 3: Tautomerization to an amide.
Step 4: Further hydrolysis of the amide to a carboxylate and ammonia.
The expected products from the complete hydrolysis of this compound would be N,N-diethylguanidine, carbon dioxide (from the decarboxylation of the initial carboxylic acid derivative of guanidine), and ammonia.
Elucidation of Reaction Mechanisms and Intermediates
Mechanistic Studies of Derivatization Reactions
Derivatization of this compound can occur at two primary sites: the nitrile group and the guanidine moiety. The reaction mechanisms are predominantly based on nucleophilic additions and substitutions.
Reactions at the Nitrile Group:
The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. This allows for nucleophilic addition reactions. unacademy.comlibretexts.org Strong nucleophiles can add directly to the nitrile carbon, while weaker nucleophiles may require acid catalysis to activate the nitrile group. lumenlearning.comunacademy.com
For instance, the reaction with organometallic reagents like Grignard reagents would proceed via nucleophilic addition to the nitrile carbon, followed by hydrolysis to yield a ketone. The general mechanism for nucleophilic addition to nitriles involves the attack of the nucleophile on the electrophilic carbon, leading to a tetrahedral intermediate. youtube.com
Reactions at the Guanidine Moiety:
The guanidine portion of the molecule contains both imine (-C=N-) and amine (-NH₂) functionalities, offering sites for derivatization. The imine nitrogen can be protonated, activating the carbon for nucleophilic attack. The amine nitrogens are nucleophilic and can react with electrophiles. For example, acylation or alkylation reactions can occur at the unsubstituted nitrogen atoms of the guanidine core.
Mechanistic studies on related cyanoguanidine compounds often involve trapping and characterization of intermediates using spectroscopic techniques such as NMR and IR, as well as computational modeling to determine transition state energies.
A hypothetical derivatization reaction is presented in the table below, illustrating the expected outcome based on general principles of cyanoguanidine reactivity.
| Reactant | Reagent | Conditions | Expected Product | Mechanism |
| This compound | Methylmagnesium bromide followed by H₃O⁺ | Ether, reflux | 1-(1-iminoethyl)-3,3-diethylguanidine | Nucleophilic addition to the nitrile |
| This compound | Acetic anhydride | Pyridine, 0 °C | N-acetyl-N'-cyano-N'',N''-diethylguanidine | Nucleophilic acyl substitution |
Analysis of Stereochemical Control and Diastereoselectivity in Reactions
When this compound reacts with chiral reagents or substrates, the formation of stereoisomers is possible. The analysis of stereochemical control and diastereoselectivity is crucial in such reactions.
For example, in a hypothetical reduction of a derivatized this compound containing a prochiral center, the approach of the hydride reagent could be influenced by the steric bulk of the diethylamino group and other substituents. This could lead to a preferential formation of one diastereomer over the other.
Computational studies on similar cyclic guanidine systems have shown that torsional and steric effects can lead to high diastereoselectivity in alkylation reactions. researchgate.net The conformation of the transition state plays a key role in determining the stereochemical outcome. researchgate.net
The table below illustrates a hypothetical scenario of a diastereoselective reaction.
| Substrate | Chiral Reagent | Diastereomeric Ratio (d.r.) | Proposed Rationale for Selectivity |
| N-(1-phenylethyl)-1-cyano-3,3-diethylguanidine | m-CPBA | 70:30 | Steric hindrance from the phenylethyl group directing the epoxidation to the less hindered face of a double bond introduced in the molecule. |
Investigation of Catalytic Cycles and Turnover Frequencies (if applicable for compound as catalyst/ligand)
Guanidine derivatives are known to act as ligands in coordination chemistry and can be part of catalytic systems. rsc.org The nitrogen atoms of the guanidine and nitrile moieties in this compound possess lone pairs of electrons and can coordinate to metal centers. mdpi.com
If this compound were to act as a ligand in a catalytic cycle, the following general steps would be investigated:
Ligand Coordination: The initial step would involve the coordination of the cyanoguanidine ligand to the metal center. The mode of coordination (e.g., monodentate or bidentate) would be crucial.
Substrate Activation: The metal-ligand complex would then interact with the substrate, activating it for the desired transformation. The electronic properties of the cyanoguanidine ligand, influenced by the electron-donating diethylamino group and the electron-withdrawing cyano group, would modulate the reactivity of the metal center.
Catalytic Transformation: This step involves the chemical conversion of the substrate to the product within the coordination sphere of the metal.
Product Release and Catalyst Regeneration: The final step would be the release of the product and the regeneration of the active catalyst for the next cycle.
The turnover frequency (TOF), a measure of the catalyst's efficiency, would be determined by monitoring the reaction rate under specific conditions. Studies on other guanidine-type ligands have shown that their electronic and steric properties can significantly influence the catalytic activity and selectivity of the metal complexes. rsc.org
While there is no specific information on the catalytic applications of this compound, related cyanoguanidine-based materials have been explored as catalysts in organic synthesis. nih.gov
Advanced Spectroscopic Characterization of 1 Cyano 3,3 Diethylguanidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the three-dimensional structure of molecules.
Proton (¹H) NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In a hypothetical ¹H NMR spectrum of 1-Cyano-3,3-diethylguanidine, one would expect to observe distinct signals corresponding to the protons of the two ethyl groups and the protons attached to the nitrogen atoms.
The ethyl groups would each give rise to a quartet and a triplet, characteristic of an ethyl group spin system. The methylene (B1212753) protons (-CH2-) adjacent to the nitrogen atom would be deshielded due to the electronegativity of nitrogen, appearing as a quartet at a downfield chemical shift. The methyl protons (-CH3) would appear as a triplet at a more upfield region. The protons on the guanidine (B92328) nitrogens (-NH and -NH2) would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent, temperature, and concentration.
For a series of N-aryl-N′-cyanoguanidines studied in [²H₆]Me₂SO, the chemical shifts for the nitrogen-bound protons were found to be invariant with concentration, suggesting a lack of prototropic tautomerization on the NMR timescale rsc.orgrsc.org. This observation is crucial for understanding the stable form of these molecules in solution.
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethyl) | ~1.2 | Triplet | 6H |
| -CH₂ (ethyl) | ~3.3 | Quartet | 4H |
| -NH / -NH₂ | Variable (broad) | Singlet | 3H |
Note: This is a predicted spectrum. Actual chemical shifts may vary.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a single peak.
The carbon of the cyano group (-C≡N) would be expected to appear in the range of 115-125 ppm. The guanidinyl carbon (-C(N)NCN) would be significantly deshielded and appear further downfield, typically in the range of 150-160 ppm. The methylene carbons (-CH₂) of the ethyl groups would resonate at a lower field than the methyl carbons (-CH₃) due to their proximity to the electronegative nitrogen atom.
In a study of novel N-cyanoguanidyl derivatives, the C=N and C≡N carbons were observed at approximately 158 ppm and 116 ppm, respectively growingscience.com. These values provide a good reference for the expected chemical shifts in this compound.
Predicted ¹³C NMR Data for this compound:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (ethyl) | ~14 |
| -C H₂ (ethyl) | ~42 |
| -C ≡N (cyano) | ~118 |
| Guanidinyl C | ~157 |
Note: This is a predicted spectrum based on computational models and data from related compounds. Actual chemical shifts may vary.
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for elucidating the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, strong cross-peaks would be observed between the methylene and methyl protons of the ethyl groups, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the ¹³C signals for the methylene and methyl carbons of the ethyl groups based on the previously assigned ¹H signals.
Solid-state NMR (ssNMR) spectroscopy provides structural information about materials in their solid state. This technique is particularly useful for studying polymorphism, determining the structure of insoluble compounds, and understanding intermolecular interactions in the solid phase. For cyanoguanidine derivatives, ssNMR could be used to investigate the tautomeric forms present in the solid state, which may differ from those in solution mdpi.com. It can also provide insights into hydrogen bonding networks within the crystal lattice.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₇H₁₄N₄), the expected exact mass can be calculated. An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental formula. In studies of substituted guanidines, HRMS has been used to confirm the elemental composition of the synthesized compounds mdpi.com.
Expected HRMS Data for this compound:
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 155.1346 |
| [M+Na]⁺ | 177.1165 |
Note: These are calculated values. The observed m/z in an HRMS experiment should be within a few parts per million (ppm) of these values.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. In a typical experiment involving this compound, the molecule would first be ionized, commonly forming a protonated molecular ion [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.
The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting ions and neutral losses. Key fragmentation mechanisms for guanidinic structures often involve cleavages at the C-N bonds. For the [M+H]⁺ ion of this compound, likely fragmentation pathways include:
Alpha-Cleavage: A primary fragmentation route for amines involves cleavage of the C-C bond adjacent to the nitrogen atom. This could lead to the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from one of the diethyl groups.
Loss of Ethylene: A common fragmentation for ethyl-substituted compounds is the neutral loss of ethene (C₂H₄) via a rearrangement process, resulting in a prominent fragment ion.
Cleavage of the Guanidine Core: The bonds within the central guanidine structure can also cleave. The loss of the cyanamide (B42294) group (NH₂CN) or related fragments can provide diagnostic information about the core structure.
Loss of Diethylamine: The entire diethylamine group ((C₂H₅)₂NH) could be lost, which would help confirm the substitution pattern on the guanidine nitrogen.
These fragmentation patterns allow for the unambiguous identification of the compound and its derivatives in complex mixtures. nih.gov The study of fragmentation pathways for structurally similar compounds, such as ketamine analogues which also contain substituted amine functionalities, provides a basis for predicting these patterns. nih.gov
Table 1: Predicted Major Fragment Ions in MS/MS of Protonated this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 141.15 | 126.13 | •CH₃ | Alpha-cleavage |
| 141.15 | 112.11 | C₂H₅• | Alpha-cleavage |
| 141.15 | 113.12 | C₂H₄ | Rearrangement |
Gas Chromatography-Mass Spectrometry (GC-MS) Coupling
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. This compound, with a moderate molecular weight, is expected to be amenable to GC-MS analysis, potentially after derivatization to increase volatility if necessary. rsc.orgresearchgate.net
In a GC-MS analysis, the compound would be injected into the GC, where it is vaporized and separated from other components in the sample based on its boiling point and affinity for the stationary phase of the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum serves as a chemical fingerprint, characterized by a molecular ion peak and a series of fragment ion peaks that are highly reproducible. mmu.ac.uk
The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation and structural information. For this compound, the EI mass spectrum would likely show fragment ions corresponding to the loss of ethyl groups and cleavage of the guanidine core, similar to the pathways observed in MS/MS. nih.gov This technique is particularly useful for screening and identifying the compound in various matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) Integration
For compounds that are non-volatile, thermally labile, or highly polar, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. nih.govresearchgate.net Given the polar nature of the guanidine and cyano groups, this compound and its derivatives are ideally suited for LC-MS analysis. This technique avoids the need for high temperatures, thus preventing thermal degradation.
The integration involves separating the analyte using liquid chromatography, often with reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns, followed by detection with a mass spectrometer. glsciences.com Electrospray ionization (ESI) is the most common ionization source used in LC-MS for such polar molecules, as it generates intact protonated molecular ions [M+H]⁺ with minimal fragmentation in the source.
The high sensitivity and selectivity of LC-MS/MS, a variation where tandem mass spectrometry is coupled with LC, allow for the quantification of this compound at very low concentrations in complex samples. nih.govresearchgate.netnih.gov The combination of retention time from the LC and the specific precursor-to-product ion transitions in the MS/MS detector provides a high degree of confidence in both the identification and quantification of the analyte. glsciences.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Characteristic Vibrational Mode Assignments of Functional Groups
The IR and Raman spectra of this compound are expected to exhibit distinct peaks corresponding to its primary functional groups: the cyano group (C≡N), the guanidine group (C=N and N-H), and the diethyl groups (C-H, C-C).
Cyano Group (C≡N): The C≡N triple bond stretch is one of the most characteristic vibrations in the spectrum. It typically appears as a sharp, intense band in the region of 2200-2260 cm⁻¹ in the IR spectrum. researchgate.net Its intensity in the Raman spectrum can be variable but is often strong due to the polarizability of the triple bond.
Guanidine Group (C=N, N-H): The guanidine moiety will give rise to several characteristic bands. The C=N stretching vibration is expected to appear in the 1600-1680 cm⁻¹ region. The N-H stretching vibrations of the guanidine NH₂ group typically occur as broad bands in the 3100-3500 cm⁻¹ range. N-H bending (scissoring) modes are usually found around 1580-1650 cm⁻¹.
Diethyl Groups (C-H, C-C): The ethyl substituents will produce vibrations characteristic of alkyl groups. The asymmetric and symmetric stretching vibrations of the C-H bonds in the CH₂ and CH₃ groups are found between 2850 and 3000 cm⁻¹. C-H bending vibrations (scissoring, wagging, twisting) appear in the 1375-1465 cm⁻¹ region.
The precise frequencies of these vibrations can be influenced by the electronic environment and molecular conformation.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Cyano (C≡N) | Stretch | 2200 - 2260 |
| Guanidine (C=N) | Stretch | 1600 - 1680 |
| Guanidine (N-H) | Stretch | 3100 - 3500 |
| Guanidine (N-H) | Bend | 1580 - 1650 |
| Alkyl (C-H) | Stretch | 2850 - 3000 |
Conformational Analysis via Vibrational Fingerprints
The vibrational spectrum, particularly in the "fingerprint region" (below 1500 cm⁻¹), is highly sensitive to the specific three-dimensional arrangement of atoms in a molecule. This compound can exist in different conformations due to rotation around its various single bonds (e.g., C-N bonds). Each stable conformer has a unique vibrational spectrum.
By comparing experimental IR and Raman spectra with spectra predicted from quantum chemical calculations (such as Density Functional Theory, DFT), it is possible to identify the predominant conformation(s) of the molecule. nih.gov Differences in the vibrational frequencies and intensities between conformers, though often subtle, can be resolved and assigned. This analysis provides valuable insight into the molecule's flexibility and the relative energies of its different spatial arrangements, which can influence its chemical and physical properties.
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, one could obtain an electron density map from which the exact atomic positions can be determined.
This technique would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C≡N, C=N, C-N, C-C) and bond angles, confirming the molecular geometry.
Conformation: The solid-state conformation of the molecule would be unequivocally established.
Planarity: The planarity of the cyanoguanidine core could be assessed.
Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal intermolecular forces, such as hydrogen bonds involving the guanidine N-H groups, which are crucial for understanding the solid-state properties of the material.
Based on crystal structures of related cyano-containing and guanidine compounds, a set of expected bond lengths and angles can be predicted. mdpi.commdpi.comresearchgate.net For instance, the C≡N bond is expected to be approximately 1.14 Å, while the C=N double bond of the guanidine group would be around 1.30 Å. The C-N single bonds would vary depending on their specific environment.
Table 3: Expected Molecular Geometry Parameters from X-ray Crystallography
| Parameter | Bond/Angle | Expected Value |
|---|---|---|
| Bond Length | C≡N | ~1.14 Å |
| Bond Length | C=N (guanidine) | ~1.30 Å |
| Bond Length | C-N (guanidine) | ~1.34 - 1.38 Å |
| Bond Length | N-C (ethyl) | ~1.47 Å |
| Bond Length | C-C (ethyl) | ~1.53 Å |
| Bond Angle | N-C≡N | ~178° |
| Bond Angle | N-C=N (guanidine) | ~120° |
Single Crystal X-ray Diffraction for Atomic-Resolution Structures
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic-resolution structure of crystalline solids. nih.govuni.lu This technique allows for the precise measurement of unit cell dimensions, space group symmetry, and the coordinates of each atom within the crystal, leading to an unambiguous determination of bond lengths, bond angles, and torsion angles.
Although a specific crystal structure for this compound has not been reported in the searched literature, data from analogous compounds, such as N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide, provide a valuable reference for understanding the geometry of related functional groups. mdpi.com For this acyclic cyanohydrazide, the structure was resolved in the orthorhombic space group P2₁2₁2₁ with the following unit cell parameters: a = 8.1974(6) Å, b = 10.6696(7) Å, and c = 12.9766(8) Å. mdpi.com The bond length of the cyano group (C≡N) was found to be 1.140(5) Å, and the adjacent N-C bond was 1.323(5) Å, indicating a degree of sp³ character on the nitrogen atom. mdpi.com The geometry around the cyano group was nearly linear. mdpi.com
Based on this and other studies of guanidine derivatives, a hypothetical data table for this compound can be projected. Such a table would be critical for any future crystallographic study of this compound.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 8 - 12 |
| b (Å) | 10 - 15 |
| c (Å) | 12 - 18 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 1200 - 1800 |
This hypothetical data is based on typical values for small organic molecules of similar size and complexity. The actual determination of these parameters would require successful crystallization and subsequent SCXRD analysis.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The guanidine and cyano moieties are both highly capable of participating in a variety of intermolecular interactions, particularly hydrogen bonds, which play a crucial role in dictating the crystal packing. nih.gov The guanidinyl group is a strong hydrogen bond donor, while the nitrogen atom of the cyano group can act as a hydrogen bond acceptor. researchgate.net
In the solid state, substituted guanidines are known to form extensive hydrogen-bonding networks. nih.gov For instance, studies on sulfaguanidine cocrystals have revealed various hydrogen bonding motifs, including common R²₂(8) and R²₂(4) graph sets, which describe dimeric hydrogen-bonded rings. nih.gov These interactions typically involve the N-H protons of the guanidine group and acceptor atoms on adjacent molecules.
For this compound, the primary amino group (-NH₂) is expected to be the principal hydrogen bond donor. The nitrogen atom of the cyano group and potentially one of the nitrogen atoms of the guanidine core could act as hydrogen bond acceptors. This could lead to the formation of catemers (chains) or discrete cyclic motifs, stabilizing the crystal lattice. The presence of the diethyl groups will also influence the packing, potentially leading to weaker C-H···N or C-H···π interactions.
Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound
| Donor | Acceptor | Type of Interaction | Expected Distance (Å) |
|---|---|---|---|
| N-H (amino) | N (cyano) | Intermolecular Hydrogen Bond | 2.8 - 3.2 |
| N-H (amino) | N (guanidine) | Intermolecular Hydrogen Bond | 2.9 - 3.3 |
The interplay of these strong and weak hydrogen bonds would create a robust three-dimensional supramolecular architecture.
Conformational Insights from Solid-State Structures
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.org In the solid state, a molecule is typically "frozen" in a single, low-energy conformation, providing a snapshot of its preferred geometry.
The conformation adopted in the solid state will be a balance between intramolecular steric effects (e.g., repulsion between the ethyl groups and the cyano group) and the optimization of intermolecular packing and hydrogen bonding. It is plausible that different crystalline forms (polymorphs) of this compound could exist, each featuring a different molecular conformation. Computational modeling, in conjunction with solid-state NMR and SCXRD, would be invaluable in exploring the potential conformational landscape of this molecule. westernsydney.edu.auutdallas.edu
Computational and Theoretical Chemistry Studies of 1 Cyano 3,3 Diethylguanidine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the properties of molecules like 1-Cyano-3,3-diethylguanidine at the electronic level. DFT methods are widely used to study the reactivity of guanidine (B92328) derivatives, offering a balance between computational cost and accuracy. nih.govmdpi.com
Geometry Optimization and Electronic Structure Analysis
To understand the properties of this compound, the first step would be to perform a geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set. This calculation finds the lowest energy conformation of the molecule, providing key data such as bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, an electronic structure analysis would reveal insights into the molecule's stability and reactivity. Key parameters derived from this analysis include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a guanidine derivative, the nitrogen atoms are expected to be electron-rich sites.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Theoretical calculations are frequently employed to predict and help interpret experimental spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) for the optimized molecular structure. These theoretical values can be correlated with experimental data to confirm the structure.
IR Spectroscopy: The vibrational frequencies of this compound would be calculated from the second derivative of the energy with respect to atomic positions. The resulting theoretical IR spectrum shows characteristic peaks for its functional groups (e.g., C≡N stretch, N-H bends, C-N stretches), which aids in the interpretation of experimental IR spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. This helps in understanding the photophysical properties of the compound.
Elucidation of Reaction Mechanisms and Transition States
DFT is a powerful tool for exploring potential reaction pathways. For this compound, this could involve studying its synthesis, such as the addition of amines to cyanoguanidines, or its participation in reactions like aza-Michael additions. nih.govnih.govbeilstein-journals.org Computational chemists can model the entire reaction coordinate, locating the transition state (the highest energy point along the reaction path) and any intermediates. Calculating the energy barrier (activation energy) from the reactant to the transition state provides a quantitative measure of the reaction's feasibility and rate. This approach has been used to understand the reactivity of various guanidine derivatives and their tendency to undergo specific types of reactions, such as intramolecular cyclization. mdpi.com
Molecular Dynamics Simulations
While no specific molecular dynamics (MD) simulations for this compound have been published, this technique would be valuable for studying its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into:
Conformational Analysis: For a flexible molecule with rotatable bonds like this compound, MD simulations can explore the potential energy surface to identify different stable conformers and the energy barriers between them.
Solvent Effects: By including explicit solvent molecules (e.g., water, methanol) in the simulation box, MD can model how the solvent structure around the solute affects its conformation and behavior.
Intermolecular Interactions: MD is widely used to study the binding of small molecules to biological targets like DNA or proteins. If this compound were being investigated as a potential drug, MD simulations could help understand its interactions with a target receptor. mdpi.comnih.gov
Theoretical Insights into Reactivity and Selectivity
Building on the electronic structure data from DFT, various theoretical descriptors can be calculated to predict reactivity and selectivity.
Fukui Functions: These functions are used to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This helps in predicting the regioselectivity of reactions.
Proton Affinity and pKa: The high basicity of guanidines is a key feature. Computational methods can be used to calculate the proton affinity and predict the pKa value, quantifying its strength as a base. mdpi.com This is crucial for understanding its role in base-catalyzed reactions.
Reaction Pathway Modeling: As mentioned in section 5.1.3, comparing the activation energies of different possible reaction pathways allows for the prediction of selectivity. For instance, in reactions with unsymmetrical electrophiles, DFT calculations can determine which site of this compound is more likely to react and which product is thermodynamically or kinetically favored. Studies on related systems have shown that factors like counterions can significantly influence reaction outcomes, directing them toward cycloaddition versus aza-Michael addition. nih.gov
Applications of 1 Cyano 3,3 Diethylguanidine in Contemporary Organic Synthesis
Utilization as an Organic Base and Organocatalyst
The guanidinyl group is renowned for its strong basicity, and its derivatives are widely employed as organic bases and organocatalysts in a variety of chemical transformations.
Applications in Stereoselective Organic Transformations (if chiral derivatives are explored)
Currently, there is no specific information available in the scientific literature regarding the use of chiral derivatives of 1-Cyano-3,3-diethylguanidine in stereoselective organic transformations. However, the development of chiral guanidine-based organocatalysts is an active area of research. By analogy, chiral versions of this compound could potentially be synthesized and utilized in asymmetric catalysis. The guanidinium (B1211019) moiety can form chiral ion pairs with substrates or reagents, thereby inducing stereoselectivity in reactions such as Michael additions, aldol (B89426) reactions, and phase-transfer catalysis.
Efficacy as a Strong, Non-Nucleophilic Base in Chemical Reactions
Guanidines are recognized as some of the strongest organic bases, often categorized as "superbases" dcfinechemicals.com. Their potent basicity stems from the resonance stabilization of the corresponding guanidinium cation formed upon protonation. The presence of alkyl groups, such as the two ethyl groups in this compound, further enhances this basicity through their electron-donating inductive effects.
Sterically hindered guanidines are particularly valued as strong, non-nucleophilic bases dcfinechemicals.com. The diethyl substitution on one of the nitrogen atoms in this compound provides steric bulk around the basic nitrogen centers, which would be expected to disfavor its participation in nucleophilic attack at an electrophilic carbon. This combination of high basicity and low nucleophilicity makes it a potentially excellent reagent for promoting reactions where a strong base is required but nucleophilic addition would be an undesired side reaction. Such applications could include:
Elimination Reactions: Promoting the formation of alkenes from alkyl halides or sulfonates.
Deprotonation of Weakly Acidic C-H Bonds: Facilitating aldol and Claisen condensations, alkylations of active methylene (B1212753) compounds, and other carbanion-mediated transformations.
Promoting Rearrangement Reactions: Catalyzing rearrangements that proceed through anionic intermediates.
The table below compares the basicity of some common organic bases, illustrating the expected high basicity of guanidine (B92328) derivatives.
| Compound | pKa of Conjugate Acid (in Acetonitrile) | Classification |
| Triethylamine | 18.8 | Amine |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 24.3 | Amidine |
| TMG (1,1,3,3-Tetramethylguanidine) | 23.3 | Guanidine |
| This compound (estimated) | ~23-24 | Guanidine |
Note: The pKa value for this compound is an estimation based on structurally similar guanidines.
Role as a Synthetic Building Block for Nitrogen-Containing Heterocycles
The cyanoguanidine functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems. The presence of multiple nitrogen atoms and a reactive cyano group allows for participation in a range of cyclization and multicomponent reactions.
Participation in Cyclization and Cyclocondensation Reactions
N'-cyano-N,N-dialkylguanidines can serve as valuable synthons for the construction of heterocyclic rings. The cyano group can act as an electrophile, while the guanidine nitrogens can act as nucleophiles. This dual reactivity allows for intramolecular or intermolecular cyclization reactions with appropriate bifunctional reagents. For instance, reactions with compounds containing both a nucleophilic and an electrophilic center can lead to the formation of five- or six-membered heterocyclic rings.
Based on the reactivity of related cyanoguanidines, this compound could potentially be used in the synthesis of:
Pyrimidines: By reacting with 1,3-dicarbonyl compounds or their equivalents.
Triazines: Through cyclocondensation reactions with appropriate nitrogen-containing synthons.
Imidazoles: Via reaction with α-haloketones or related compounds.
A general scheme for the potential use of a cyanoguanidine in heterocycle synthesis is presented below:
Strategic Use in Multicomponent Reaction Systems
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. The cyanoguanidine moiety is well-suited for participation in MCRs due to its multiple reactive sites.
While specific MCRs involving this compound are not documented, its structural features suggest potential for its use in established MCRs that utilize guanidine or cyanamide (B42294) derivatives. For example, it could potentially participate in Ugi-type or Biginelli-type reactions with appropriate modifications to the reaction conditions, leading to the rapid assembly of complex, nitrogen-rich molecules.
Derivatization for Advanced Materials and Chemical Tool Development
The derivatization of the this compound core could lead to the development of novel materials and chemical tools. The guanidinium group is known to engage in strong hydrogen bonding and can be used as a building block for supramolecular assemblies. The cyano group offers a handle for further chemical modification through reactions such as hydrolysis, reduction, or cycloadditions.
Potential areas of application for derivatives of this compound include:
Ligands for Metal Catalysis: The nitrogen atoms of the guanidine moiety can coordinate to metal centers, and with appropriate functionalization, chiral ligands for asymmetric catalysis could be developed.
Anion Receptors and Sensors: The guanidinium cation is known to form strong interactions with various anions through hydrogen bonding. Derivatives of this compound could be designed to selectively bind and sense specific anions.
Building Blocks for Polymers: Incorporation of the this compound unit into a polymer backbone could impart unique properties such as high basicity, ion-exchange capabilities, or specific binding properties.
The table below summarizes the potential derivatization strategies and their corresponding applications.
| Derivatization Site | Reaction Type | Potential Application |
| Cyano Group | Hydrolysis | Carboxylic acid or amide functionalized materials |
| Cyano Group | Reduction | Aminomethyl-functionalized ligands or polymers |
| Cyano Group | Cycloaddition | Heterocyclic-functionalized materials |
| Guanidine N-H | Substitution | Functionalized ligands, polymers, or probes |
Future Research Directions and Emerging Trends in 1 Cyano 3,3 Diethylguanidine Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
The synthesis of guanidine (B92328) derivatives has traditionally relied on multi-step procedures that often involve harsh reagents and generate considerable waste. The future of 1-Cyano-3,3-diethylguanidine synthesis is intrinsically linked to the principles of green chemistry, which prioritize environmental impact reduction, energy efficiency, and the use of renewable resources.
Emerging trends suggest a shift away from conventional methods towards more sustainable alternatives. One promising avenue is the adoption of ultrasound-assisted synthesis , a technique known to accelerate reaction rates and improve yields in various organic transformations, including the formation of heterocyclic compounds semanticscholar.org. Another key area of innovation is microwave-assisted organic synthesis (MAOS) . This method has already proven effective for the synthesis of related biguanide (B1667054) structures from cyanoguanidine precursors, often leading to dramatically reduced reaction times and higher yields beilstein-journals.org.
Furthermore, the choice of solvent is a cornerstone of green chemistry. Future research will likely focus on replacing volatile organic compounds (VOCs) with benign alternatives like water or ionic liquids nih.gov. The development of one-pot, multi-component reactions in aqueous media would represent a significant step towards an environmentally friendly production process for this compound.
| Parameter | Conventional Approach | Potential Green Methodologies |
|---|---|---|
| Energy Source | Standard heating (oil bath, heating mantle) | Microwave irradiation, Sonication |
| Solvent | Volatile organic compounds (e.g., alcohols, DMF) | Water, Ionic Liquids, Supercritical CO₂ |
| Catalysis | Stoichiometric strong bases or acids | Organocatalysts, reusable solid catalysts |
| Efficiency | Often requires multiple steps and purification | Potential for one-pot reactions with higher yields |
| Waste | Significant solvent and byproduct waste | Minimized waste streams, potential for solvent recycling |
Unexplored Reactivity Patterns and Transformation Pathways
The cyanoguanidine moiety is a versatile functional group, capable of participating in a wide array of chemical transformations. While the general reactivity of cyanoguanidines is known, the specific influence of the N,N-diethyl substitution in this compound remains largely unexplored. Future research is poised to investigate its unique reactivity.
One major area of exploration is its use as a synthon in heterocyclic chemistry . Cyanoguanidines are well-established precursors to nitrogen-rich heterocycles like guanamines and triazines through condensation reactions wikipedia.org. Investigating the cyclocondensation of this compound with various dicarbonyl compounds or nitriles could yield novel heterocyclic scaffolds with potential applications in materials science or medicinal chemistry.
Another promising pathway is the addition of amines to the cyano group to form substituted biguanides beilstein-journals.org. The reaction of this compound with primary or secondary amines could provide access to a library of N¹,N¹-diethyl-N³-substituted biguanides, a structural motif of interest in pharmaceutical research. The steric hindrance imposed by the diethyl groups may influence the regioselectivity and kinetics of these addition reactions, offering a fascinating subject for mechanistic studies.
Advancements in Spectroscopic and Computational Characterization Techniques
Accurate structural elucidation is fundamental to understanding the properties and reactivity of any chemical compound. While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) are indispensable, future research on this compound will benefit immensely from the integration of advanced computational methods to augment experimental data.
Density Functional Theory (DFT) has become a powerful tool for predicting molecular properties. DFT calculations can provide highly accurate predictions of vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts researchgate.netmdpi.com. For instance, the Gauge-Including Atomic Orbital (GIAO) method is particularly effective for calculating NMR spectra, which can aid in the unambiguous assignment of complex proton and carbon signals researchgate.net. Such theoretical characterization can be invaluable for confirming the formation of the target molecule and identifying potential isomers or byproducts researchgate.netmdpi.com.
The synergy between experimental and computational data will be crucial. For example, comparing the experimentally measured IR spectrum with the DFT-calculated vibrational modes can confirm the presence of key functional groups, such as the nitrile (C≡N) and guanidine (C=N) stretches.
| Spectroscopic Technique | Parameter | Predicted Value / Range |
|---|---|---|
| FT-IR | ν(N-H) stretch | 3200-3400 cm⁻¹ |
| ν(C≡N) stretch | 2150-2200 cm⁻¹ | |
| ν(C=N) stretch | 1640-1680 cm⁻¹ | |
| ¹H NMR | δ(-CH₂) | 3.2-3.6 ppm (quartet) |
| δ(-CH₃) | 1.1-1.4 ppm (triplet) | |
| ¹³C NMR | δ(C=N) | 158-162 ppm |
| δ(C≡N) | 115-120 ppm | |
| δ(Ethyl carbons) | 40-45 ppm (-CH₂), 12-15 ppm (-CH₃) |
Note: The values in this table are hypothetical predictions based on computational methods and data from analogous structures.
Exploration of Supramolecular Assemblies and Non-Covalent Interactions
Supramolecular chemistry, which focuses on chemical systems beyond the individual molecule, is driven by non-covalent interactions (NCIs) bbau.ac.in. The guanidine group is an exceptional functional group in this context due to its ability to form strong and directional hydrogen bonds and participate in electrostatic interactions nih.gov. The this compound molecule possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the imine and nitrile nitrogen atoms), making it a prime candidate for forming intricate supramolecular assemblies.
Future research will likely explore the self-assembly of this molecule in the solid state to form tapes, sheets, or three-dimensional networks. The diethyl groups, while preventing the terminal nitrogen from acting as a hydrogen bond donor, will play a crucial role in directing the crystal packing through weaker van der Waals forces and C-H···N or C-H···π interactions.
Advanced computational chemistry offers powerful tools to visualize and quantify these interactions. Methods such as the Non-Covalent Interaction (NCI) index , Hirshfeld surface analysis , and the Quantum Theory of Atoms in Molecules (QTAIM) can map the specific regions of a molecule involved in hydrogen bonding, van der Waals forces, and steric repulsion mdpi.comresearchgate.net. Applying these techniques to dimers or larger clusters of this compound could reveal the energetic contributions of different NCIs, providing a deep understanding of its supramolecular behavior and guiding the design of new co-crystals and functional materials nih.govresearchgate.net.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-cyano-3,3-diethylguanidine using photoredox catalysis?
- Methodological Answer : The synthesis of this compound via photoredox catalysis requires careful selection of iodine-based reagents. For instance, reagent core structure significantly impacts yield; cyclic iodobenzene derivatives (e.g., cyanobenziodoxolones) are more effective than acyclic analogs. Electron-withdrawing substituents on the iodine atom can reduce yields due to solubility issues or electronic effects, as observed in comparative studies using para-substituted reagents . Reaction optimization should prioritize reagent solubility and electronic properties.
Q. How can researchers characterize the structural integrity of this compound and its intermediates?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, the InChI key (e.g.,
CDBWVYYYKYLWIW-UHFFFAOYSA-Nfor analogous guanidine derivatives) provides a unique identifier for cross-referencing spectral data. Additionally, X-ray crystallography can resolve ambiguities in stereochemistry or bonding patterns in crystalline intermediates .
Q. What analytical methods are recommended for detecting impurities in this compound samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-vis or mass spectrometry is essential for impurity profiling. Reference standards for common byproducts, such as 2-cyano-1,3-dimethylguanidine (CAS 31857-31-5), should be used to calibrate detection thresholds. Strict adherence to pharmacopeial guidelines (e.g., European Pharmacopoeia) ensures reproducibility .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in decarboxylative cyanation reactions?
- Methodological Answer : Mechanistic studies using density functional theory (DFT) can elucidate the role of the cyano and diethyl groups. For example, electron-donating substituents on the guanidine backbone may stabilize transition states, enhancing reaction efficiency. Contrast this with electron-withdrawing groups, which can hinder cyanation by destabilizing intermediates, as seen in comparative studies with para-substituted benziodoxolones .
Q. What strategies resolve contradictory data in the catalytic performance of this compound across different solvent systems?
- Methodological Answer : Systematic solvent screening (e.g., using Hansen solubility parameters) paired with kinetic profiling can identify solvent-dependent side reactions. For instance, tetrahydrofuran (THF) may promote unintended cyclization, whereas polar aprotic solvents like dimethylformamide (DMF) stabilize reactive intermediates. Data contradictions often arise from solvent polarity effects on transition-state stabilization .
Q. How can researchers design controlled experiments to isolate the biological activity of this compound from confounding variables?
- Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition, cytotoxicity screens) with appropriate controls (e.g., structurally analogous inactive compounds). For example, replacing the cyano group with a nitro moiety can help distinguish specific interactions from nonspecific binding. Dose-response curves and statistical rigor (e.g., ANOVA with post-hoc tests) are critical for validating biological relevance .
Methodological Frameworks
Q. What frameworks guide the formulation of rigorous research questions for studying this compound?
- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For mechanistic studies, the PICO framework (Population/Problem, Intervention, Comparison, Outcome) can structure hypotheses, e.g., "Does replacing diethyl groups with methyl groups (intervention) improve catalytic efficiency (outcome) in decarboxylative cyanation (problem) compared to the parent compound (comparison)?" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
